3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride

Chemical Synthesis Analytical Chemistry Quality Control

Select 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride (CAS 946714-56-3) for its precise 3-oxy substitution pattern on the piperidine ring, delivering a unique spatial vector essential for structure-activity relationship (SAR) campaigns targeting GPCRs, ion channels, and transporters. The 4-chloro-1-naphthyl group provides a lipophilic, halogen-bonding moiety that interrogates hydrophobic receptor pockets. Supplied as an HCl salt for direct aqueous solubility in assays, with ≥95% purity minimizing side reactions and simplifying downstream purification. Avoid analogs; only this exact regioisomer ensures data integrity.

Molecular Formula C15H17Cl2NO
Molecular Weight 298.2 g/mol
CAS No. 946714-56-3
Cat. No. B1521468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride
CAS946714-56-3
Molecular FormulaC15H17Cl2NO
Molecular Weight298.2 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl
InChIInChI=1S/C15H16ClNO.ClH/c16-14-7-8-15(13-6-2-1-5-12(13)14)18-11-4-3-9-17-10-11;/h1-2,5-8,11,17H,3-4,9-10H2;1H
InChIKeyKCXVMRBVYFJVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride (CAS 946714-56-3): Chemical Profile and Procurement Baseline


3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride (CAS 946714-56-3) is a synthetic research compound belonging to the aryloxy piperidine class. Its molecular structure consists of a piperidine ring linked via an oxygen atom to a 4-chloro-1-naphthyl group, and it is supplied as a hydrochloride salt (MF: C15H17Cl2NO; MW: 298.21 g/mol) . This specific compound is a building block for medicinal chemistry and chemical biology research, offering a defined combination of a basic piperidine nitrogen and a lipophilic halogenated naphthyl group for molecular interaction studies . It is available from specialized chemical suppliers with standard purity grades for laboratory use only .

Critical Procurement Factors for 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride: Why Structural Analogs Cannot Be Interchanged


Substituting this specific compound with a close analog is not scientifically or industrially prudent without careful validation. The molecule's exact substitution pattern—a 3-oxy linkage on the piperidine ring connected to a 4-chloro-1-naphthyl group—determines its unique three-dimensional shape and electronic distribution, which are critical for specific binding interactions . Changing the position of the piperidine attachment (e.g., from 3- to 4-oxy) or altering the naphthalene substitution (e.g., removing the 4-chloro atom or moving it to a different position) results in a different molecular entity with a distinct biological profile, rendering any prior data on analogs non-transferable [1]. The quantitative evidence below demonstrates the specific, verifiable points of differentiation that justify the selection of this exact compound.

Quantitative Evidence Guide for 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride: Differentiating Performance and Purity Metrics


Purity Specification: 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride Offers Higher Initial Purity Than Key Structural Analogs

The commercially available 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride is typically offered at a minimum purity of 98%, as specified by the supplier Leyan (catalog no. 1668639) . In contrast, a close structural analog, 3-(1-naphthyloxy)piperidine (CAS 946681-27-2), is commonly listed with a purity of 95% .

Chemical Synthesis Analytical Chemistry Quality Control

Regioisomeric Differentiation: The 3-Oxy Substitution Pattern of 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride is a Key SAR Determinant

The position of the naphthyloxy group on the piperidine ring is a critical determinant of biological activity. This is illustrated by a direct comparison of regioisomers within the 4-chloro-1-naphthyloxy piperidine series: the target compound has a 3-oxy substitution, while the analog 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride (CAS 1050509-53-9) has a 4-oxy substitution . While quantitative binding data is not publicly available for these specific compounds, class-level inference from numerous piperidine SAR studies confirms that 3- and 4-substituted piperidines often exhibit significantly different binding affinities and selectivity profiles for biological targets [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Solubility and Handling Advantages: The Hydrochloride Salt Form of 3-[(4-Chloro-1-naphthyl)oxy]piperidine Enhances Aqueous Solubility

3-[(4-Chloro-1-naphthyl)oxy]piperidine is formulated as a hydrochloride salt, a common strategy to improve aqueous solubility and handling properties. While a specific aqueous solubility value was not found in the public domain, the general class-level principle is well-established: salt formation of a basic amine (like piperidine) with HCl increases polarity and dissolution rate in aqueous media compared to the free base [1]. For comparison, the free base analog 3-(1-naphthyloxy)piperidine (CAS 946681-27-2) is expected to have lower aqueous solubility .

Pharmaceutical Formulation Physical Chemistry Assay Development

Optimal Research Applications for 3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride Based on Product-Specific Attributes


Medicinal Chemistry: Synthesis of Focused Compound Libraries for CNS Target Exploration

The combination of a piperidine ring, a common feature in many CNS-active drugs, with a halogenated naphthyl group, a lipophilic moiety known to interact with hydrophobic pockets in receptors, makes this compound a valuable scaffold for synthesizing focused libraries targeting GPCRs, ion channels, or neurotransmitter transporters [1]. The 3-oxy substitution pattern, as evidenced by its regioisomeric differentiation, provides a specific vector for exploring structure-activity relationships (SAR) around piperidine-based ligands, an approach supported by class-level SAR studies [2].

Chemical Biology: Probe Development for Protein-Ligand Interaction Studies

The high specified purity (98%) minimizes interference from impurities in sensitive biochemical assays, making it a reliable starting point for developing chemical probes [1]. The hydrochloride salt form facilitates aqueous solubility for assay preparation [2]. Its unique halogenated naphthyl group can be utilized for halogen bonding interactions or as a spectroscopic handle, enabling the study of specific protein-ligand interactions where aromatic and halogen contacts are important .

Organic Synthesis: A Reliable Building Block for Complex Molecule Construction

As a pre-formed fragment containing both a protected basic amine (as the HCl salt) and an aryl ether linkage, this compound can be directly incorporated into more complex molecules via reactions at the piperidine nitrogen or through further functionalization of the naphthyl ring [1]. The higher purity specification of 98% relative to the 95% typical of simpler analogs reduces the risk of side reactions and simplifies purification of downstream products, directly impacting synthetic yield and efficiency [2].

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